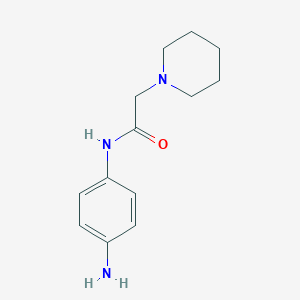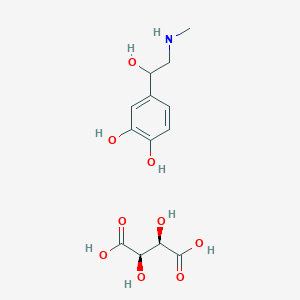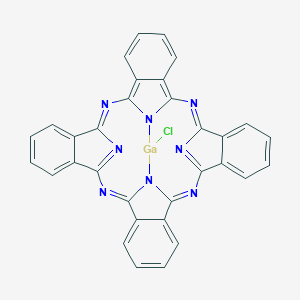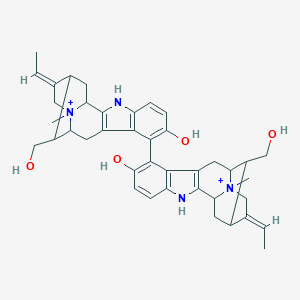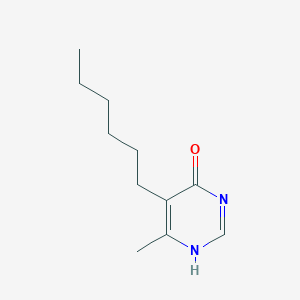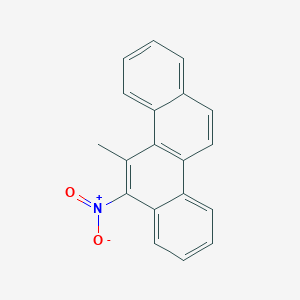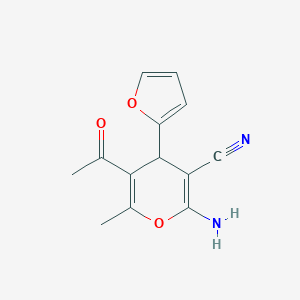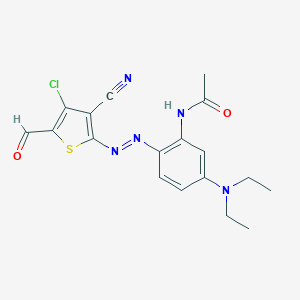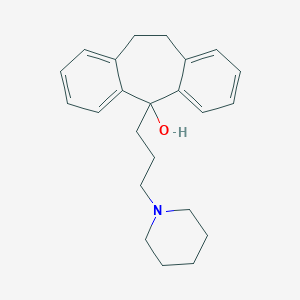
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as SCH-23390 and is a selective dopamine D1 receptor antagonist. It is commonly used in laboratory experiments to study the effects of dopamine on the brain and nervous system.
Mecanismo De Acción
SCH-23390 works by selectively blocking dopamine D1 receptors in the brain. This inhibition of dopamine signaling can have a variety of effects on the brain and nervous system, including changes in behavior, mood, and cognition.
Efectos Bioquímicos Y Fisiológicos
SCH-23390 has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to decrease the release of dopamine in the brain, which can lead to changes in behavior and mood. It has also been shown to affect the activity of other neurotransmitters, such as serotonin and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using SCH-23390 in laboratory experiments is its selectivity for dopamine D1 receptors. This allows researchers to specifically target these receptors without affecting other neurotransmitter systems. However, one limitation of using SCH-23390 is that it may not accurately reflect the effects of dopamine signaling in vivo, as it does not take into account the complex interactions between different neurotransmitter systems.
Direcciones Futuras
There are several future directions for research on SCH-23390. One area of interest is the potential use of this compound in the treatment of psychiatric disorders, such as schizophrenia and addiction. Another area of interest is the development of new compounds that can selectively target dopamine receptors in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of SCH-23390 and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of SCH-23390 involves several steps, including the reaction of 1,2,3,4-tetrahydroisoquinoline with 3-chloropropionyl chloride to form 1-(3-chloropropionyl)-1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with 1,2,3,4-tetrahydro-5H-dibenzo[a,d]cyclohepten-5-ol to form SCH-23390.
Aplicaciones Científicas De Investigación
SCH-23390 has been extensively studied for its potential use in scientific research. It is commonly used as a tool in neuroscience research to study the effects of dopamine on the brain and nervous system. It has also been used in studies on drug addiction, schizophrenia, and other psychiatric disorders.
Propiedades
Número CAS |
19661-02-0 |
|---|---|
Nombre del producto |
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- |
Fórmula molecular |
C23H29NO |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C23H29NO/c25-23(15-8-18-24-16-6-1-7-17-24)21-11-4-2-9-19(21)13-14-20-10-3-5-12-22(20)23/h2-5,9-12,25H,1,6-8,13-18H2 |
Clave InChI |
BTIQMEMVSDDJFY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O |
SMILES canónico |
C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O |
Otros números CAS |
19661-02-0 |
Sinónimos |
10,11-Dihydro-5-(3-piperidinopropyl)-5H-dibenzo[a,d]cyclohepten-5-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






